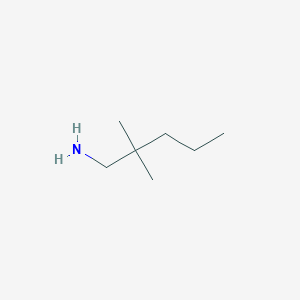![molecular formula C13H16ClNO5 B13545136 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid CAS No. 51773-98-9](/img/structure/B13545136.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloro-hydroxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid typically involves the protection of an amino acid with a Boc group followed by further functionalization. One common method involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc)2O . The reaction conditions often include the use of solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can result in an amino derivative.
Wissenschaftliche Forschungsanwendungen
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chloro-hydroxyphenyl moiety can interact with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid: Similar structure but with a cyclobutyl ring instead of a phenyl ring.
2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, which allows for diverse chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51773-98-9 |
|---|---|
Molekularformel |
C13H16ClNO5 |
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
2-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(19)15-10(11(17)18)7-4-5-9(16)8(14)6-7/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18) |
InChI-Schlüssel |
GJTJTINEPIFZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


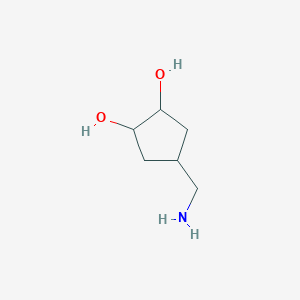
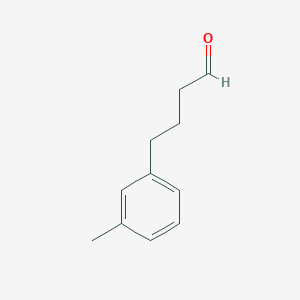
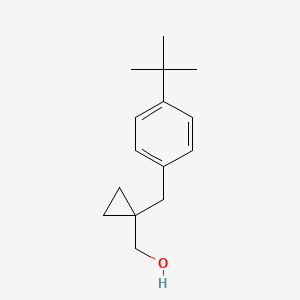
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
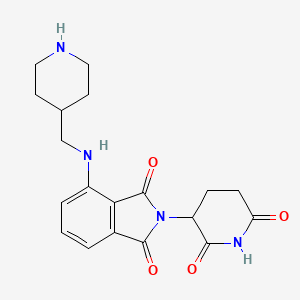
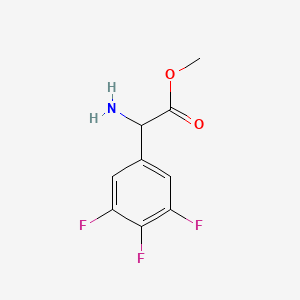
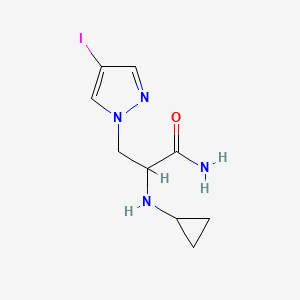
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
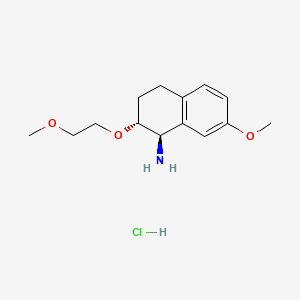
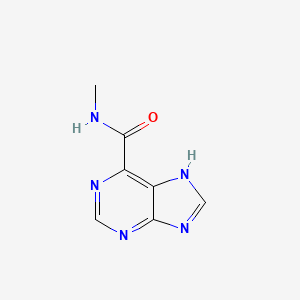
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)

